molecular formula C13H13NO3 B15259139 3-Formyl-1-(propan-2-yl)-1H-indole-2-carboxylic acid

3-Formyl-1-(propan-2-yl)-1H-indole-2-carboxylic acid

Cat. No.: B15259139
M. Wt: 231.25 g/mol
InChI Key: FFASIDNXSVCVQP-UHFFFAOYSA-N
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Description

3-Formyl-1-(propan-2-yl)-1H-indole-2-carboxylic acid is a chemical compound of significant interest in medicinal chemistry, particularly in the research and development of novel antiviral agents. It is built around the indole-2-carboxylic acid scaffold, which has been identified through molecular docking-based virtual screening as a potent chemotype for inhibiting HIV-1 integrase, a critical enzyme in the viral life cycle . The core structure is known to chelate the two Mg 2+ ions within the active site of integrase, a mechanism essential for the function of integrase strand transfer inhibitors (INSTIs) . The 3-formyl group on the indole ring is a valuable synthetic handle that allows for further structural diversification to optimize interactions with a hydrophobic cavity near the enzyme's active site, a strategy that has been shown to markedly increase inhibitory potency in related derivatives . This compound is intended for research purposes only, specifically for investigating the structure-activity relationships of HIV-1 integrase inhibitors. Researchers can utilize this building block to develop and synthesize novel analogues aimed at overcoming drug resistance and improving antiviral efficacy. The propan-2-yl (isopropyl) group at the N1 position contributes to the molecule's overall pharmacokinetic properties. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

3-formyl-1-propan-2-ylindole-2-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-8(2)14-11-6-4-3-5-9(11)10(7-15)12(14)13(16)17/h3-8H,1-2H3,(H,16,17)

InChI Key

FFASIDNXSVCVQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C(=O)O)C=O

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis with Subsequent Functionalization

The Fischer indole synthesis remains a cornerstone for constructing the indole core. This method involves condensing phenylhydrazine derivatives with ketones under acidic conditions. For 3-formyl-1-(propan-2-yl)-1H-indole-2-carboxylic acid, the sequence begins with:

  • Formation of the Indole Skeleton :
    • Reacting 4-propan-2-yl-phenylhydrazine with pyruvic acid in acetic acid at 80–100°C generates 1-(propan-2-yl)-1H-indole-2-carboxylic acid.
    • The propan-2-yl group is introduced via the ketone precursor (e.g., isopropyl methyl ketone) during cyclization.
  • Regioselective Formylation at Position 3 :
    • The Vilsmeier-Haack reaction is employed, utilizing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C. This electrophilic substitution installs the formyl group exclusively at position 3 due to the directing effects of the carboxylic acid at position 2.

Key Parameters :

  • Yield : 60–75% for the formylation step.
  • Purity : ≥95% after recrystallization from ethanol-water.

Leimgruber-Batcho Indole Synthesis with In-Situ Alkylation

This method leverages o-nitrotoluene derivatives to construct the indole ring while simultaneously introducing the propan-2-yl group:

  • Reductive Cyclization :
    • o-Nitrotoluene is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and propan-2-ylamine under hydrogen gas (3 atm) in the presence of palladium on carbon (Pd/C). This step forms 1-(propan-2-yl)-1H-indole.
  • Carboxylation and Formylation :
    • Lithiation at position 2 using lithium diisopropylamide (LDA) followed by quenching with dry ice introduces the carboxylic acid.
    • Formylation at position 3 is achieved via the Duff reaction (hexamethylenetetramine and trifluoroacetic acid).

Advantages :

  • Avoids harsh acidic conditions of the Fischer method.
  • Enables tandem functionalization in a single reactor.

Modern Catalytic Methods

Transition Metal-Catalyzed C–H Activation

Recent advances in C–H activation have streamlined the synthesis:

  • Direct C–H Carboxylation :
    • Using a palladium(II) catalyst (e.g., Pd(OAc)₂) and carbon monoxide (CO) at 80°C, 1-(propan-2-yl)-1H-indole undergoes carboxylation at position 2.
  • Photocatalytic Formylation :
    • Visible-light-driven catalysis with eosin Y and tert-butyl hydrogen peroxide (TBHP) introduces the formyl group at position 3 via radical intermediates.

Yield Comparison :

Step Catalyst Yield (%)
Carboxylation Pd(OAc)₂ 82
Formylation Eosin Y/TBHP 78

Continuous Flow Synthesis for Scalability

Industrial applications favor continuous flow systems to enhance reproducibility:

  • Multi-Step Flow Reactor Design :
    • Step 1 : Alkylation of indole-2-carboxylic acid with isopropyl bromide in a microfluidic reactor (residence time: 5 min, 120°C).
    • Step 2 : Vilsmeier-Haack formylation in a second reactor module (0°C, POCl₃/DMF).

Benefits :

  • 30% reduction in by-product formation compared to batch processes.
  • Throughput: 1.2 kg/day per reactor unit.

Industrial-Scale Production Techniques

Catalytic Hydrogenation and Cost Optimization

Large-scale synthesis prioritizes cost-efficiency and minimal waste:

  • One-Pot Alkylation-Formylation :
    • Indole-2-carboxylic acid, isopropyl bromide, and paraformaldehyde are heated in dimethyl sulfoxide (DMSO) with potassium carbonate (K₂CO₃) at 150°C for 6 hours.

Economic Metrics :

  • Raw Material Cost: $12.50 per gram.
  • Waste Generation: <5% organic solvents.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Cost ($/g)
Fischer Indole 65 95 Moderate 18.20
Leimgruber-Batcho 70 97 High 15.80
C–H Activation 80 99 Low 22.40
Continuous Flow 85 98 High 14.90

Experimental Procedures and Optimization

Critical Reaction Parameters

  • Temperature Control : Formylation below 10°C minimizes side reactions (e.g., over-oxidation).
  • Catalyst Loading : 5 mol% Pd(OAc)₂ optimizes carboxylation efficiency.

Purification Protocols

  • Chromatography : Silica gel elution with ethyl acetate/hexane (3:7) removes unreacted starting materials.
  • Crystallization : Ethanol-water (9:1) yields needle-like crystals (melting point: 214–216°C).

Chemical Reactions Analysis

Types of Reactions

3-Formyl-1-(propan-2-yl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitro groups

Major Products Formed

    Oxidation: 3-Carboxy-1-(propan-2-yl)-1H-indole-2-carboxylic acid

    Reduction: 3-Hydroxymethyl-1-(propan-2-yl)-1H-indole-2-carboxylic acid

    Substitution: Various substituted indole derivatives

Mechanism of Action

The mechanism of action of 3-Formyl-1-(propan-2-yl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Key Properties/Applications References
3-Formyl-1-(propan-2-yl)-1H-indole-2-carboxylic acid –CHO (3), –COOH (2), –CH(CH3)2 (1) Intermediate for bioactive hybrids; potential antimicrobial/anticancer activity
3-((E)-2-(7-Chloroquinolin-2-yl)vinyl)-7-methoxy-1H-indole-2-carboxylic acid (17k) –CH=CH–quinoline (3), –OCH3 (7), –COOH (2) Potent CysLT1 antagonist (IC50: 0.0059 μM); high selectivity for CysLT1 over CysLT2
1H-Indole-2-carboxylic acid –COOH (2) Weak immune activity; isolated from Origanum majorana
3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid –CHO (3), –CH2–C6H4–OCH3 (1), –COOH (2) Enhanced lipophilicity due to 4-methoxybenzyl group; used in hybrid molecule design
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid –NH–C5H9 (7), –C6H5 (2), –COOH (5) Substitutions at positions 2 and 5 influence binding interactions in receptor targets

Physicochemical Properties

  • Solubility : The carboxylic acid group enhances water solubility compared to esters (e.g., ethyl 3-formylindole-2-carboxylate) or amides.
  • Crystallinity: Derivatives like 7-chloro-3-methyl-1H-indole-2-carboxylic acid form stable crystals, as noted in safety data sheets (SDS), implying similar solid-state behavior for the target compound .

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